tert-butyl N-(4-oxo-1,3-thiazol-2-yl)carbamate
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Overview
Description
The compound identified as “tert-butyl N-(4-oxo-1,3-thiazol-2-yl)carbamate” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for “tert-butyl N-(4-oxo-1,3-thiazol-2-yl)carbamate” would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the production process.
Chemical Reactions Analysis
Types of Reactions
The compound “tert-butyl N-(4-oxo-1,3-thiazol-2-yl)carbamate” can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Solvents: Such as ethanol, methanol, or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, “tert-butyl N-(4-oxo-1,3-thiazol-2-yl)carbamate” can be used as a reagent or intermediate in various synthetic pathways. It may also be used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biology, this compound may be used in biochemical assays to study enzyme activity, protein interactions, or cellular processes. It may also serve as a tool for investigating biological pathways and mechanisms.
Medicine
In medicine, “this compound” may have potential applications as a therapeutic agent or diagnostic tool. It could be used in drug development and testing to evaluate its efficacy and safety in treating specific diseases or conditions.
Industry
In industry, this compound may be used in the production of specialty chemicals, pharmaceuticals, or materials. It may also be used in quality control and analytical testing to ensure the purity and consistency of products.
Mechanism of Action
The mechanism of action of “tert-butyl N-(4-oxo-1,3-thiazol-2-yl)carbamate” involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins to modulate their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “tert-butyl N-(4-oxo-1,3-thiazol-2-yl)carbamate” include other molecules with comparable structures or functional groups. These may include:
- Aspirin (CID 2244)
- Salicylsalicylic acid (CID 5161)
- Indomethacin (CID 3715)
- Sulindac (CID 1548887)
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure and properties, which may confer distinct reactivity, biological activity, or industrial applications compared to similar compounds. This uniqueness can be leveraged to develop new synthetic methodologies, therapeutic agents, or industrial processes.
Properties
IUPAC Name |
tert-butyl N-(4-oxo-1,3-thiazol-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-8(2,3)13-7(12)10-6-9-5(11)4-14-6/h4H2,1-3H3,(H,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXXXOWXBIHOHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=O)CS1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=NC(=O)CS1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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